1,3-Bis(4-nitrophenoxy)propan-2-ol
Overview
Description
1,3-Bis(4-nitrophenoxy)propan-2-ol is an organic compound with the molecular formula C15H14N2O7 and a molecular weight of 334.28 g/mol . This compound is characterized by the presence of two nitrophenoxy groups attached to a propane-2-ol backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1,3-Bis(4-nitrophenoxy)propan-2-ol typically involves the reaction of 4-nitrophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by another molecule of 4-nitrophenol to yield the final product . The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
1,3-Bis(4-nitrophenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Scientific Research Applications
1,3-Bis(4-nitrophenoxy)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-nitrophenoxy)propan-2-ol depends on the specific application and the chemical reactions it undergoes. For instance, in biological systems, the reduction of nitro groups to amines can lead to the formation of compounds that interact with biological targets such as enzymes or receptors. The molecular pathways involved can vary widely depending on the specific derivative and its intended use .
Comparison with Similar Compounds
1,3-Bis(4-nitrophenoxy)propan-2-ol can be compared to other similar compounds such as:
1,3-Bis(2-nitrophenoxy)propan-2-ol: This compound has nitro groups in the ortho position instead of the para position, which can affect its reactivity and applications.
1-morpholino-3-(4-nitrophenoxy)propan-2-ol: This compound contains a morpholine ring, which can impart different chemical and biological properties.
The uniqueness of this compound lies in its specific structural arrangement, which allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
1,3-bis(4-nitrophenoxy)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O7/c18-13(9-23-14-5-1-11(2-6-14)16(19)20)10-24-15-7-3-12(4-8-15)17(21)22/h1-8,13,18H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIOPTMQOVMRMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(COC2=CC=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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